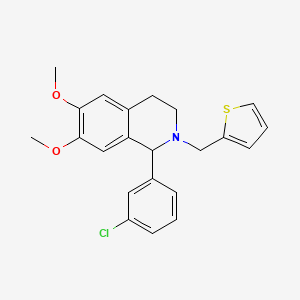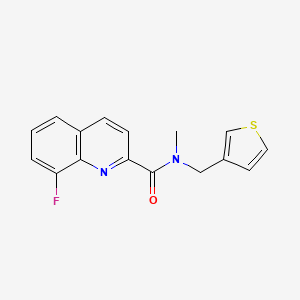
4-bromo-N-(4-chloro-2-propionylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(4-chloro-2-propionylphenyl)benzamide, also known as BCPB, is a synthetic compound that belongs to the family of benzamides. It has been extensively studied for its potential applications in scientific research due to its unique properties. In
Mechanism of Action
The exact mechanism of action of 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide is not fully understood, but it is believed to act on the cyclooxygenase (COX) pathway. 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide has been shown to inhibit the activity of COX-2, which is an enzyme that plays a key role in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. By inhibiting COX-2 activity, 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects
4-bromo-N-(4-chloro-2-propionylphenyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are both enzymes involved in the inflammatory response. In addition, 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide has been shown to reduce the activation of nuclear factor-κB (NF-κB), which is a transcription factor that plays a key role in the immune response.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide in lab experiments is its specificity for COX-2 inhibition. Unlike non-steroidal anti-inflammatory drugs (NSAIDs), which can inhibit both COX-1 and COX-2, 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide has been shown to selectively inhibit COX-2. This makes it a useful tool for studying the role of COX-2 in various biological processes. However, one of the limitations of using 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are a number of future directions for research on 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide. One area of interest is its potential use in cancer treatment. Further studies are needed to determine the efficacy of 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide in vivo and to identify the molecular mechanisms underlying its anti-cancer effects. Another area of interest is its potential use in neuroprotection. Further studies are needed to determine the optimal dose and duration of 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide treatment for neuroprotection and to identify the molecular mechanisms underlying its neuroprotective effects. Finally, there is a need for further studies to optimize the synthesis method of 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide and to develop more efficient methods for its administration in vivo.
Synthesis Methods
4-bromo-N-(4-chloro-2-propionylphenyl)benzamide can be synthesized through a multi-step process starting from 4-bromoaniline. The first step involves the acylation of 4-bromoaniline with propionyl chloride to form 4-bromo-N-propionylaniline. This intermediate is then reacted with 4-chloro-2-nitrobenzoic acid to form 4-bromo-N-(4-chloro-2-nitrophenyl)propionamide. Reduction of the nitro group with iron filings and hydrochloric acid yields 4-bromo-N-(4-chloro-2-aminophenyl)propionamide. Finally, this intermediate is acylated with acetic anhydride to form 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide.
Scientific Research Applications
4-bromo-N-(4-chloro-2-propionylphenyl)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide has been studied for its potential use in neuroprotection, as it has been shown to protect neurons from oxidative stress and apoptosis.
properties
IUPAC Name |
4-bromo-N-(4-chloro-2-propanoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO2/c1-2-15(20)13-9-12(18)7-8-14(13)19-16(21)10-3-5-11(17)6-4-10/h3-9H,2H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUGAUNGAVSWGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-chloro-2-propanoylphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-(2,3-dichlorophenyl)-3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5184498.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5184507.png)
![2-methyl-4-({3-[3-(1-methyl-1H-imidazol-2-yl)phenyl]-1H-pyrazol-1-yl}methyl)-1,3-thiazole](/img/structure/B5184515.png)


![N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5184525.png)
![N-methyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5184536.png)


![4'-(3-acetylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5184552.png)
![3-({4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5184590.png)
![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-4-phenylbutanamide](/img/structure/B5184595.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-[3-(methylthio)propyl]-4-piperidinecarboxamide](/img/structure/B5184596.png)